PIM3 vs. PIM2 Isoform Selectivity: A 505-Fold Potency Difference
VB1080 demonstrates a pronounced selectivity for the PIM3 isoform over PIM2. In biochemical inhibition assays, VB1080 inhibited PIM3 with an IC50 of 9.88 µM, while its potency against PIM2 was dramatically lower at 4996 µM, resulting in a 505-fold selectivity window [1]. This contrasts sharply with the pan-PIM inhibitor CX-6258, which exhibits nearly equipotent inhibition across PIM isoforms (PIM1 IC50 = 6.2 nM, PIM2 IC50 = 8.1 nM, PIM3 IC50 = 12.5 nM) [2].
| Evidence Dimension | PIM3-to-PIM2 selectivity ratio |
|---|---|
| Target Compound Data | PIM3 IC50 = 9.88 µM; PIM2 IC50 = 4996 µM; Selectivity ratio = 505 |
| Comparator Or Baseline | CX-6258: PIM3 IC50 = 12.5 nM; PIM2 IC50 = 8.1 nM; Selectivity ratio = 0.65 |
| Quantified Difference | VB1080 is 505-fold PIM3-selective over PIM2; CX-6258 is non-selective (0.65-fold). VB1080 provides >700-fold greater relative PIM3 preference than CX-6258. |
| Conditions | Biochemical kinase inhibition assay (vendor-reported for VB1080; Banas et al. 2025 for CX-6258) |
Why This Matters
Researchers studying PIM3-specific functions in cancer or parasitology require a tool compound that minimizes confounding PIM2 inhibition; VB1080 is the only commercially available PIM inhibitor with this extreme PIM3-over-PIM2 selectivity margin.
- [1] MedChemExpress. VB1080 | PIM Inhibitor. Product Datasheet. Available at: https://www.medchemexpress.eu/VB1080.html View Source
- [2] Banas, V. et al. (2025). Discovery of Human PIM Kinase Inhibitors as a Class of Anthelmintic Drugs to Treat Intestinal Nematode Infections. ACS Infectious Diseases, 11(2), 451-470. DOI: 10.1021/acsinfecdis.4c00864 View Source
